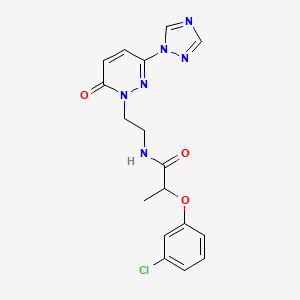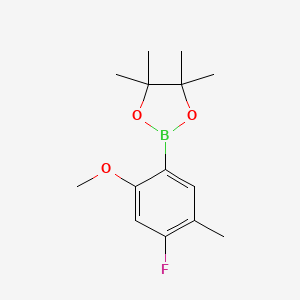
4-氟-2-甲氧基-5-甲基苯基硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
科学研究应用
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is extensively used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new drugs. Additionally, it is used in the synthesis of complex organic molecules in materials science .
作用机制
Target of Action
Boronic esters are generally known to be useful in various chemical reactions, including the suzuki-miyaura cross-coupling .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions. Boronic esters, including this compound, are known to undergo stereospecific transformations into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This transformation is of considerable interest in synthesis .
Biochemical Pathways
The transformation of boronic esters into other functional groups can potentially affect a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Boronic esters are generally known to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of this compound is the formation of new bonds at stereogenic centres, which can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolysis of some phenylboronic pinacol esters is dependent on the pH, and the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts and reaction conditions are employed to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF) are commonly used.
Protodeboronation: Catalysts such as palladium or nickel, along with hydrogen sources like formic acid or hydrogen gas, are used
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding aryl compound
相似化合物的比较
Similar Compounds
- Phenylboronic acid, pinacol ester
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .
属性
IUPAC Name |
2-(4-fluoro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGDLQZOVMLZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
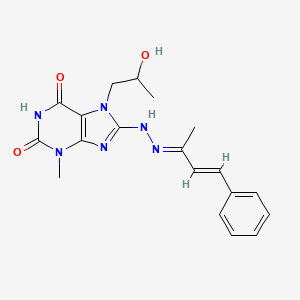
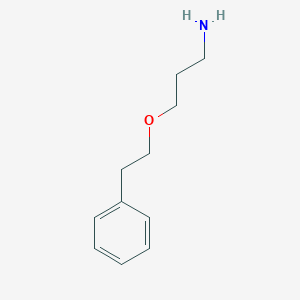
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2436607.png)
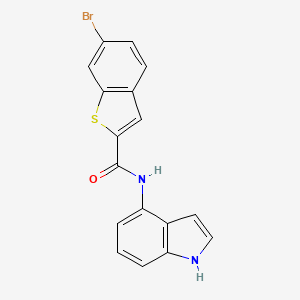
![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)
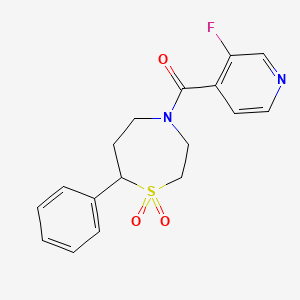
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2436618.png)
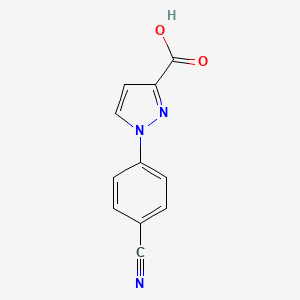
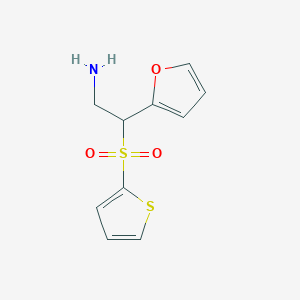
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2436623.png)
